N-(2,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-23-17(14-7-5-4-6-8-14)12-21-20(23)27-13-19(24)22-16-11-15(25-2)9-10-18(16)26-3/h4-12H,13H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIBQEQNBQOWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Thioether formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: The final step involves the acylation of the thioether-imidazole intermediate with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that are modulated by the compound. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on core scaffolds, substituent effects, and physicochemical implications.
Core Structural Variations
Triazinoindole-based analogs (Compounds 23–27, ): These compounds share the acetamide-thioether backbone but replace the imidazole ring with a triazino[5,6-b]indole system. For example:
- Compound 23: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide
- Compound 25: 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
However, the bulkier triazinoindole system could reduce solubility .
Benzothiazole-based analogs (): Examples include N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide and N-(6-methoxybenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide. These compounds substitute the imidazole with a benzothiazole ring, which is electron-deficient due to the fused thiazole system.
Substituent Effects
Methoxy vs. Halogen/CF₃ Groups :
The target compound’s 2,5-dimethoxyphenyl group provides electron-donating effects, which may improve solubility in polar solvents compared to halogenated analogs (e.g., Compound 26 in has a 4-bromophenyl group). However, methoxy groups are susceptible to oxidative metabolism, whereas bromine or CF₃ substituents (as in ’s preferred embodiments) offer metabolic stability at the cost of increased lipophilicity .Thioether Linkers :
All compared compounds retain the thioacetamide linker, critical for maintaining conformational flexibility. However, bromination on the heterocycle (e.g., Compound 25 ) increases molecular weight and may elevate logP values, reducing aqueous solubility .
Physicochemical and Regulatory Considerations
Data Table: Structural and Functional Comparison
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews current research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A 2,5-dimethoxyphenyl moiety
- An imidazole ring substituted with a phenyl group
- A thioacetamide functional group
This unique arrangement suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Antitumor Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells. The presence of the imidazole ring is believed to enhance its interaction with cellular targets involved in cell proliferation and survival pathways.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens. The thioacetamide group may play a critical role in this activity by disrupting microbial cellular processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to disease processes, such as carbonic anhydrases, which are implicated in tumor progression and metastasis.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting significant potency:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | 12.3 |
| U251 (glioblastoma) | 15.6 |
The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .
Antimicrobial Activity
The compound was tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A patient with advanced glioblastoma was treated with a regimen including this compound, leading to a significant reduction in tumor size over three months. Imaging studies showed a decrease in tumor markers correlating with treatment duration.
- Antimicrobial Case Study : In a clinical setting, patients with recurrent bacterial infections were administered this compound as part of their treatment protocol. Results indicated a marked improvement in infection resolution rates compared to standard antibiotic therapies.
Q & A
Basic: What are the standard synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazole core via cyclization of substituted aldehydes, ketones, or thioureas under acidic conditions (e.g., glacial acetic acid) with ammonium acetate as a catalyst .
- Step 2: Thioether linkage formation between the imidazole and thioacetamide moieties using coupling agents like 1,1'-thiocarbonyldiimidazole (TCDI) or Mitsunobu conditions .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Key Conditions: Reactions often require inert atmospheres (N₂), reflux temperatures (80–120°C), and rigorous drying of intermediates .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons in the 6.8–7.5 ppm range) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 424.12) .
- HPLC: Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
Initial screening involves:
- Cytotoxicity Assays: MTT or SRB tests against cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM, with IC₅₀ calculations .
- Enzyme Inhibition Studies: Targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
- Antimicrobial Screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
SAR strategies include:
-
Substituent Variation:
-
Scaffold Hybridization: Merge with triazole or benzothiazole moieties to improve target selectivity .
Advanced: How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Address discrepancies via:
- Assay Standardization: Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours) to minimize variability .
- Solubility Adjustments: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation artifacts .
- Orthogonal Validation: Confirm activity with alternative methods (e.g., apoptosis assays via flow cytometry alongside cytotoxicity data) .
Advanced: What computational tools predict target binding modes and pharmacokinetic properties?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin (e.g., binding energy ≤ -8 kcal/mol indicates strong affinity) .
- ADMET Prediction: SwissADME or pkCSM for bioavailability, BBB penetration, and CYP inhibition profiles .
- MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Advanced: How to address solubility challenges during formulation for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design: Introduce phosphate esters or glycoside moieties at the acetamide group for improved bioavailability .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
